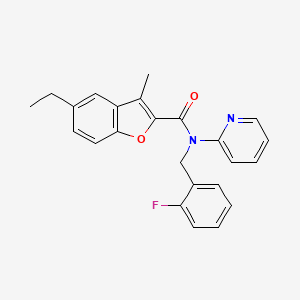![molecular formula C17H18N2O3 B11353715 5-ethoxy-2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole CAS No. 1018126-41-4](/img/structure/B11353715.png)
5-ethoxy-2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole, 6-ethoxy-2-[(3-methoxyphenoxy)methyl]- is a derivative of benzimidazole, a bicyclic heterocyclic aromatic compound. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties . This specific compound features an ethoxy group at the 6-position and a (3-methoxyphenoxy)methyl group at the 2-position, contributing to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 6-ethoxy-2-[(3-methoxyphenoxy)methyl]- typically involves the condensation of 1,2-benzenediamine with appropriate aldehydes or ketones under acidic or basic conditions . The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the reaction mixture is heated to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of benzimidazole derivatives, including 1H-Benzimidazole, 6-ethoxy-2-[(3-methoxyphenoxy)methyl]-, often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole, 6-ethoxy-2-[(3-methoxyphenoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce reduced benzimidazole derivatives .
Scientific Research Applications
1H-Benzimidazole, 6-ethoxy-2-[(3-methoxyphenoxy)methyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 6-ethoxy-2-[(3-methoxyphenoxy)methyl]- involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may interfere with DNA synthesis or protein function, resulting in antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 1H-Benzimidazole, 6-ethoxy-2-[(4-methoxyphenoxy)methyl]
- 1H-Benzimidazole, 6-ethoxy-2-[(3-chlorophenoxy)methyl]
- 1H-Benzimidazole, 6-ethoxy-2-[(3-hydroxyphenoxy)methyl]
Uniqueness
1H-Benzimidazole, 6-ethoxy-2-[(3-methoxyphenoxy)methyl]- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the (3-methoxyphenoxy)methyl group enhances its potential as an antimicrobial and anticancer agent compared to other similar compounds .
Properties
CAS No. |
1018126-41-4 |
|---|---|
Molecular Formula |
C17H18N2O3 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
6-ethoxy-2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C17H18N2O3/c1-3-21-14-7-8-15-16(10-14)19-17(18-15)11-22-13-6-4-5-12(9-13)20-2/h4-10H,3,11H2,1-2H3,(H,18,19) |
InChI Key |
NMNHMQCAOIXKMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)COC3=CC=CC(=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11353634.png)
![2-(3,4-dimethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B11353641.png)
![N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}pentanamide](/img/structure/B11353643.png)
![(3-Chlorophenyl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11353651.png)
![3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B11353681.png)
![Methyl 4-[({1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11353690.png)
![Methyl 4-methyl-3-({[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B11353691.png)
![5-(4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11353693.png)
![N-(3-chloro-2-methylphenyl)-5-[(furan-2-ylmethyl)(4-methoxybenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11353694.png)
![4-tert-butyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B11353705.png)
![N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11353711.png)
![(4-Bromophenyl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11353717.png)

![1-(3-methylphenyl)-4-(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)pyrrolidin-2-one](/img/structure/B11353723.png)
